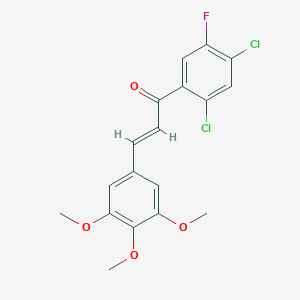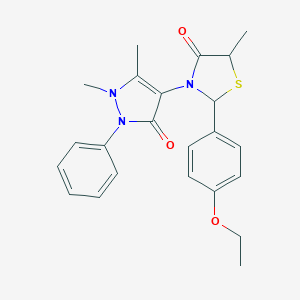![molecular formula C22H14FN3O3 B277781 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was originally developed as a kinase inhibitor, but its broad range of biological activities has led to investigations into its potential use in the treatment of cancer, inflammation, and other diseases.
Mechanism Of Action
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 exerts its effects by inhibiting a number of kinases that are involved in cellular signaling pathways. In particular, it inhibits RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell growth and survival, and is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated by the compound's ability to inhibit a number of kinases that are involved in these processes.
Advantages And Limitations For Lab Experiments
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has a number of advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of interest is the development of more specific kinase inhibitors that can target specific kinases involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that can target multiple signaling pathways simultaneously. Finally, there is also interest in exploring the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 in the treatment of other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 involves a number of chemical reactions, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, followed by reaction with 4-cyanobenzoyl chloride to form the final product.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit a number of kinases that are involved in cancer cell growth and survival, including RAF kinase, which is a key component of the MAPK signaling pathway. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have anti-angiogenic properties, which may help to prevent the growth and spread of tumors.
properties
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
|---|---|
Molecular Formula |
C22H14FN3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O3/c1-28-19-9-7-14(22-26-17-4-2-3-5-20(17)29-22)11-18(19)25-21(27)15-8-6-13(12-24)10-16(15)23/h2-11H,1H3,(H,25,27) |
InChI Key |
BKKXQLMOZZLIQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



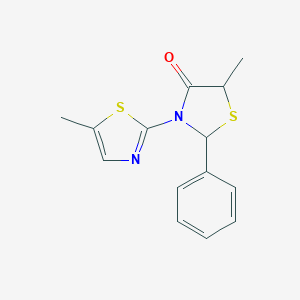
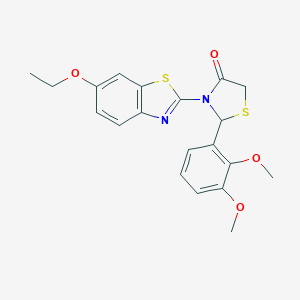



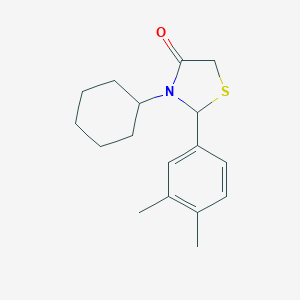
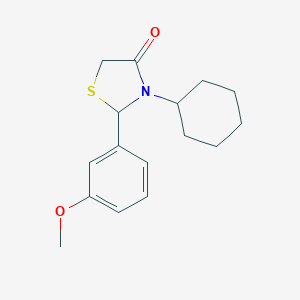
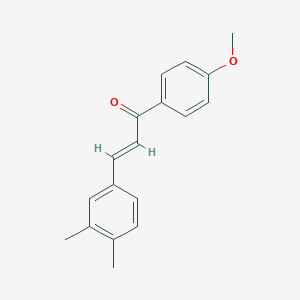
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
